molecular formula C6H10O5 B12056678 Rhamnono-1,5-lactone

Rhamnono-1,5-lactone

Cat. No.: B12056678
M. Wt: 162.14 g/mol
InChI Key: ZVAHHEYPLKVJSO-QMKXCQHVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Rhamnono-1,5-lactone can be synthesized through the oxidation of L-rhamnose. The process involves the use of specific oxidizing agents under controlled conditions to achieve the desired lactone structure . One common method involves the use of bromine for the selective anomeric oxidation of unprotected aldoses .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of transition metal catalysts, such as palladium or gold, in the presence of a hydrogen acceptor, has been explored for efficient production . These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Rhamnono-1,5-lactone undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or other oxidized products.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Rhamnono-1,5-lactone has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Rhamnono-1,5-lactone is unique due to its specific role in the L-rhamnose catabolic pathway and its distinct chemical structure. Unlike other similar lactones, it is involved in the degradation of L-rhamnose, a key component of plant cell wall polysaccharides . This specificity makes it a valuable compound for studying the metabolism of L-rhamnose and its related biochemical processes.

Properties

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-one

InChI

InChI=1S/C6H10O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-5,7-9H,1H3/t2-,3-,4+,5+/m0/s1

InChI Key

ZVAHHEYPLKVJSO-QMKXCQHVSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(=O)O1)O)O)O

Canonical SMILES

CC1C(C(C(C(=O)O1)O)O)O

Origin of Product

United States

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